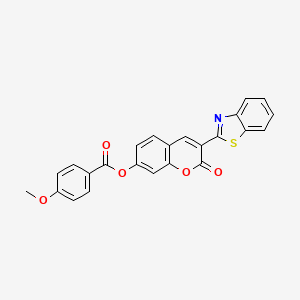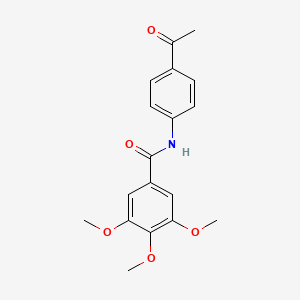
3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a complex organic compound that combines the structural features of benzothiazole, chromenone, and methoxybenzoate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring. This is followed by the cyclization of the intermediate with a suitable chromenone derivative. The final step involves esterification with 4-methoxybenzoic acid under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance yield and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or chromenone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole or chromenone derivatives.
Applications De Recherche Scientifique
3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes like tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and division . The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and thereby inhibiting cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-one: Known for its antibacterial properties.
N-(1,3-Benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide: Investigated for its anti-tubercular activity.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is unique due to its combined structural features of benzothiazole, chromenone, and methoxybenzoate. This unique structure imparts a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C24H15NO5S |
|---|---|
Poids moléculaire |
429.4 g/mol |
Nom IUPAC |
[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H15NO5S/c1-28-16-9-6-14(7-10-16)23(26)29-17-11-8-15-12-18(24(27)30-20(15)13-17)22-25-19-4-2-3-5-21(19)31-22/h2-13H,1H3 |
Clé InChI |
DDCSUPGWSQDFHO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(4-fluorophenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B14951677.png)
![1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B14951686.png)
![Benzyl {[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}acetate](/img/structure/B14951700.png)
![N-(2-fluoro-4-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14951707.png)


![N-(3-chlorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide](/img/structure/B14951724.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B14951730.png)




methanone](/img/structure/B14951739.png)
![4-Chloro-N-(2-{2-[(E)-1-ethylpentylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B14951742.png)
